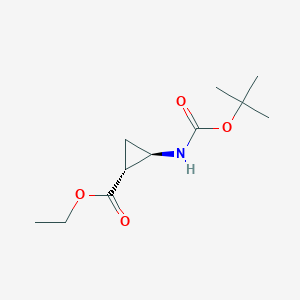
3-(2-Methoxy-5-nitroanilino)-1-(2-naphthyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxy-5-nitroanilino)-1-(2-naphthyl)-1-propanone, also known as MNPA, is a chemical compound used in scientific research for its unique properties. The compound is synthesized using a specific method and has been studied extensively for its mechanism of action and biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Research has explored various synthesis methods and chemical reactions involving naphthalene derivatives, showcasing their versatility in chemical transformations. For example, studies on the photolysis of naphthalene derivatives with tetranitromethane highlight the formation of nitro compounds through photochemical reactions, suggesting potential pathways for synthesizing nitro-substituted naphthalenes under specific conditions (Eberson & Radner, 1991). Additionally, the exploration of non-bonded intra-molecular interactions in naphthalene compounds with various substituents, such as cyano and nitro groups, offers insights into the electronic and structural characteristics that influence their reactivity and stability (Crasto & Stevens, 2002).
Photophysical Properties
The study of photophysical properties in nitro-group-containing π-conjugated naphthalene derivatives reveals how the presence of nitro and methoxy groups can influence fluorescence behavior. Such compounds exhibit unique solvent-dependent fluorescence, which could be leveraged in developing environmental fluorescence sensors or other photophysical applications (Hachiya, Asai, & Konishi, 2013).
Material Science and Polymer Chemistry
The synthesis of poly(naphthylene) derivatives through oxidative coupling polymerization demonstrates the potential of naphthalene-based compounds in creating high-molecular-weight polymers with specific optical and electronic properties (Sasada et al., 2003). This area of research is particularly relevant for the development of new materials with tailored functionalities for electronics, coatings, and other advanced applications.
Propiedades
IUPAC Name |
3-(2-methoxy-5-nitroanilino)-1-naphthalen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-26-20-9-8-17(22(24)25)13-18(20)21-11-10-19(23)16-7-6-14-4-2-3-5-15(14)12-16/h2-9,12-13,21H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNONBWYSFSYXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NCCC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxy-5-nitroanilino)-1-(2-naphthyl)-1-propanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl ({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetate](/img/structure/B2751551.png)
![N-(1-benzylpiperidin-4-yl)-7-chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2751553.png)



![N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2751559.png)


![N-(6-acetamidobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2751566.png)
![Tert-butyl 1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane]-5-carboxylate](/img/structure/B2751567.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-triethoxybenzamide](/img/structure/B2751568.png)

